molecular formula C11H10N2O2 B8717309 N-(5-phenyl-2-oxazolylmethyl)formamide

N-(5-phenyl-2-oxazolylmethyl)formamide

Cat. No. B8717309
M. Wt: 202.21 g/mol
InChI Key: VUEWZYUDEDPXKM-UHFFFAOYSA-N
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Patent
US04735956

Procedure details

To 0.78 g (5 mmol) 2-pyridine-N-oxide carboxaldehyde (1) in 15 ml methanol was added 0.58 g (5 mmol) methyl 3-aminocrotonate and 0.58 g (5 mmol) methyl acetoacetate and the resulting solution was refluxed for 18 hours. The cooled reaction mixture was filtered to give a yellow solid that was triturated with hexane to give pure (2), m.p. 225°-228°.
[Compound]
Name
2-pyridine-N-oxide
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O1[C:5](=O)[CH:4]=[NH+:3][N-]1.C([C:9]1[C:13](=[O:14])O[N-][N+:10]=1[CH3:15])=O.N/[C:17](/[CH3:23])=[CH:18]\[C:19](OC)=O.[C:24](OC)(=O)[CH2:25]C(C)=O.C[OH:33]>>[C:17]1([C:5]2[O:14][C:13]([CH2:9][NH:10][CH:15]=[O:33])=[N:3][CH:4]=2)[CH:23]=[CH:25][CH:24]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
2-pyridine-N-oxide
Quantity
0.78 g
Type
reactant
Smiles
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1[N-][NH+]=CC1=O.C(=O)C1=[N+]([N-]OC1=O)C
Name
Quantity
0.58 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Name
Quantity
0.58 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
that was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CN=C(O1)CNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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